4-bromo-2-cyclopropoxythiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

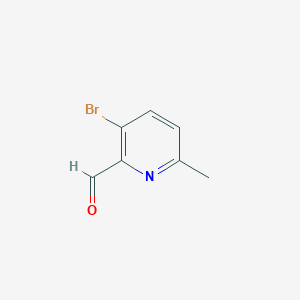

4-Bromo-2-cyclopropoxythiazole (4-BCPT) is an organic compound with a unique aromatic structure. It is a halogenated heterocyclic compound with a five-membered ring system containing two nitrogen atoms and a bromine atom as substituents. 4-BCPT is a versatile compound with a wide range of applications in the fields of organic synthesis, pharmaceuticals, and analytical chemistry.

Applications De Recherche Scientifique

4-bromo-2-cyclopropoxythiazole has a wide range of applications in scientific research. It has been used as a starting material in the synthesis of various heterocyclic compounds, such as 2-amino-4-bromo-2-cyclopropoxythiazole, which has been used as a reagent in the synthesis of biologically active compounds. 4-bromo-2-cyclopropoxythiazole has also been used as a ligand in the coordination chemistry of transition metals, as well as a catalyst in organic reactions. In addition, 4-bromo-2-cyclopropoxythiazole has been used as a reagent in the synthesis of polymers and as a fluorescent probe for the detection of biologically relevant molecules.

Mécanisme D'action

The mechanism of action of 4-bromo-2-cyclopropoxythiazole is not fully understood. It is believed to act as an electron-withdrawing group, which stabilizes the negative charge on the nitrogen atoms of the thiazole ring. This allows for the formation of a conjugated system, which increases the reactivity of the molecule. In addition, the bromine atom is thought to increase the acidity of the thiazole and facilitate the formation of a carbanion intermediate.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-bromo-2-cyclopropoxythiazole have not been extensively studied. However, it has been shown to inhibit the growth of certain microorganisms, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. In addition, 4-bromo-2-cyclopropoxythiazole has been shown to inhibit the activity of two enzymes involved in the metabolism of fatty acids, acetyl-CoA carboxylase and 3-hydroxy-3-methylglutaryl-CoA reductase.

Avantages Et Limitations Des Expériences En Laboratoire

4-bromo-2-cyclopropoxythiazole is a versatile compound with a wide range of applications in scientific research. It is relatively easy to synthesize and is commercially available. In addition, it is stable under a variety of conditions and can be stored for extended periods of time without significant degradation. However, 4-bromo-2-cyclopropoxythiazole is a potentially hazardous compound and should be handled with care. It is also very reactive and can react with other compounds if not properly handled.

Orientations Futures

The potential applications of 4-bromo-2-cyclopropoxythiazole are vast and continue to be explored. Some potential future directions include the development of novel pharmaceuticals based on 4-bromo-2-cyclopropoxythiazole, the development of new methods for the synthesis of 4-bromo-2-cyclopropoxythiazole and its derivatives, and the application of 4-bromo-2-cyclopropoxythiazole in the synthesis of polymers and nanomaterials. In addition, further research is needed to explore the biochemical and physiological effects of 4-bromo-2-cyclopropoxythiazole and its potential as an antimicrobial agent.

Méthodes De Synthèse

4-bromo-2-cyclopropoxythiazole can be synthesized from commercially available starting materials such as 4-bromo-2-chloro-thiazole and cyclopropanol. The reaction is carried out in an inert atmosphere, such as argon, using a catalytic amount of copper(I) chloride. The reaction is typically carried out at temperatures between 80 and 100 degrees Celsius for a period of several hours. After the reaction is complete, the product can be isolated by recrystallization from a suitable solvent.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 4-bromo-2-cyclopropoxythiazole can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-cyclopropoxythiazole", "4-bromoacetyl chloride", "Sodium hydroxide", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: 2-cyclopropoxythiazole is reacted with 4-bromoacetyl chloride in the presence of sodium hydroxide to form 4-bromo-2-cyclopropoxythiazole-5-carboxylic acid.", "Step 2: The carboxylic acid is then esterified with ethanol and acetic acid to form the corresponding ethyl ester.", "Step 3: The ethyl ester is then treated with sodium hydroxide to remove the ethoxy group and form the final product, 4-bromo-2-cyclopropoxythiazole." ] } | |

Numéro CAS |

1209459-58-4 |

Nom du produit |

4-bromo-2-cyclopropoxythiazole |

Formule moléculaire |

C6H6BrNOS |

Poids moléculaire |

220.1 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.